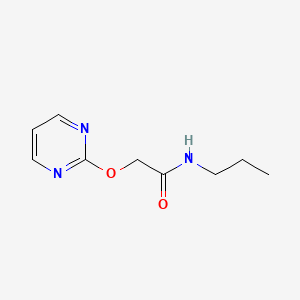

![molecular formula C28H26N6O2 B2691424 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-06-8](/img/no-structure.png)

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a triazoloquinazolinone group, which is a type of heterocyclic compound. Heterocycles are often found in drugs and other bioactive molecules.

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Piperazine rings can participate in a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could potentially make the compound basic .Applications De Recherche Scientifique

Quality Control and Antimalarial Applications

One of the derivatives of [1,2,4]triazoloquinazoline, identified as a leader compound for antimalarial research, has undergone development for quality control methods. The research aimed at establishing a comprehensive quality control approach, including solubility, identification through spectroscopy, impurity analysis, and assay methods, to ensure the compound's purity and effectiveness for further in-depth studies as a promising antimalarial agent (Danylchenko et al., 2018).

Antimicrobial Applications

Another study synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, showing significant antimicrobial activity against a range of bacteria and fungi. This research indicates the potential of triazoloquinazoline derivatives in developing new antimicrobial agents (Patel et al., 2012).

Molecular Rearrangements and Structural Analysis

Research into [1,2,4]triazoloquinazolinium betaines and their molecular rearrangements has contributed to a deeper understanding of the chemical behavior and potential applications of these compounds. The study included X-ray crystallography to investigate the crystal and molecular structure, providing valuable insights for further application in medicinal chemistry (Crabb et al., 1999).

Antitumor and Antiviral Agents

Quinazoline derivatives, including those fused with [1,2,4]-triazole, have been synthesized and evaluated for their antitumor and antiviral activities. These studies highlight the compound's potential as a basis for developing new therapeutics targeting specific cancer types and viruses (El-Sherbeny et al., 2003).

Adenosine Receptor Antagonists

The 2-phenylphthalazin-1(2H)-one (PHTZ) skeleton, structurally similar to triazoloquinazoline derivatives, has been explored for designing novel hA(3) adenosine receptor (AR) antagonists. This research demonstrates the flexibility of triazoloquinazoline structures in medicinal chemistry for targeting specific receptors (Poli et al., 2011).

Mécanisme D'action

Propriétés

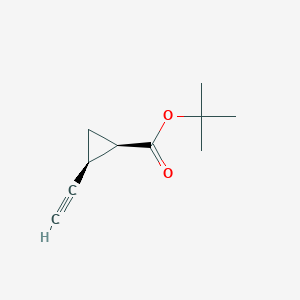

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-amino-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one with 4-(2,5-dimethylphenyl)piperazine-1-carbonyl chloride.", "Starting Materials": [ "8-amino-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one", "4-(2,5-dimethylphenyl)piperazine-1-carbonyl chloride", "Sodium bicarbonate", "Methanol", "Chloroform", "Water" ], "Reaction": [ "To a solution of 8-amino-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (1.0 g, 3.6 mmol) in methanol (20 mL) was added sodium bicarbonate (0.5 g, 6.0 mmol) and the mixture was stirred at room temperature for 30 min.", "To the above solution was added 4-(2,5-dimethylphenyl)piperazine-1-carbonyl chloride (1.2 g, 4.2 mmol) and the mixture was stirred at room temperature for 2 h.", "The reaction mixture was then diluted with chloroform (20 mL) and washed with water (2 x 20 mL).", "The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue was purified by column chromatography using chloroform/methanol (9:1) as eluent to afford the desired product as a white solid (1.1 g, 80% yield)." ] } | |

Numéro CAS |

1031664-06-8 |

Nom du produit |

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |

Formule moléculaire |

C28H26N6O2 |

Poids moléculaire |

478.556 |

Nom IUPAC |

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one |

InChI |

InChI=1S/C28H26N6O2/c1-18-8-9-19(2)23(16-18)32-12-14-33(15-13-32)28(36)21-10-11-22-24(17-21)34-26(29-27(22)35)25(30-31-34)20-6-4-3-5-7-20/h3-11,16-17,31H,12-15H2,1-2H3 |

SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2691342.png)

![[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2691344.png)

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2691346.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2691347.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)

![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)

![N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2691364.png)